molecular formula C14H23N3O3 B2501142 1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea CAS No. 2034455-91-7

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

Cat. No. B2501142
CAS RN: 2034455-91-7
M. Wt: 281.356
InChI Key: AKEUZNRUFBVUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials. In

Scientific Research Applications

Directed Lithiation and Synthesis Applications

  • Directed lithiation of related urea and carbamate compounds demonstrates a method for introducing functional groups into specific positions of molecules, which can be crucial for synthesizing novel compounds with potential applications in medicinal chemistry and material science. The study by Keith Smith, G. El-Hiti, and M. Alshammari (2013) discusses the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, leading to high yields of substituted products. This method's versatility could be applicable to synthesizing derivatives of the compound for various research purposes (Smith, El‐Hiti, & Alshammari, 2013).

Free Radical Scavenging and Cardioprotective Effects

  • Compounds structurally related to the query compound have been studied for their free radical scavenging properties and effects on myocardial infarct size, indicating potential therapeutic applications in cardiovascular diseases. For instance, Hashimoto et al. (2001) investigated a novel water-soluble low-molecular-weight free radical scavenger's effect on hydroxyl radicals in vivo and myocardial infarct size, suggesting the relevance of such compounds in reducing oxidative stress and protecting heart tissue (Hashimoto et al., 2001).

Molecular Interaction Studies

  • The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules through hydrogen bonding is critical for understanding molecular recognition, which has implications in designing drugs and understanding biological systems. Ośmiałowski et al. (2013) studied the association of four N-(pyridin-2-yl),N'-R(1)-ureas with substituted 2-amino-1,8-naphthyridines and benzoates, providing insight into the substituent effect on complexation. This research highlights the importance of molecular interactions in the development of new chemical entities (Ośmiałowski et al., 2013).

Biodegradation and Environmental Impact

  • Understanding the biodegradation of structurally related compounds, such as tert-butyl ethers, provides essential insights into their environmental impact and potential bioremediation strategies. Steffan et al. (1997) explored the biodegradation of gasoline oxygenates by propane-oxidizing bacteria, shedding light on the fate of chemical pollutants in the environment and methods for their remediation (Steffan et al., 1997).

properties

IUPAC Name

1-tert-butyl-3-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-10-8-11(20-5)9-12(18)17(10)7-6-15-13(19)16-14(2,3)4/h8-9H,6-7H2,1-5H3,(H2,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKEUZNRUFBVUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)urea

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